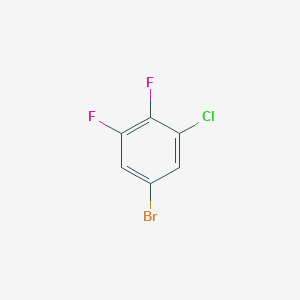

5-Bromo-1-chloro-2,3-difluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-chloro-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUBECXVUHRWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679213 | |

| Record name | 5-Bromo-1-chloro-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060813-07-1 | |

| Record name | 5-Bromo-1-chloro-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060813-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-chloro-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1-chloro-2,3-difluorobenzene physical properties

An In-depth Technical Guide to the Physical Properties and Synthetic Context of 5-Bromo-1-chloro-2,3-difluorobenzene

This guide provides a comprehensive analysis of this compound, a halogenated aromatic compound of significant interest to professionals in chemical research and development. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes available computed data with field-proven experimental findings for its close structural isomers. This approach offers researchers a valuable, context-rich resource for anticipating the compound's behavior and developing robust handling and synthesis protocols.

Core Compound Identification and Significance

This compound (CAS No. 1060813-07-1) is a polysubstituted benzene derivative.[1][2][3] Its structure, featuring four different halogen substituents, makes it a highly versatile building block in synthetic organic chemistry. The distinct reactivity of the bromo, chloro, and fluoro groups allows for regioselective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[4]

The strategic placement of fluorine atoms is particularly relevant in drug development, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

Physicochemical Properties: A Data-Driven Perspective

Direct experimental data on the primary physical properties of this compound is not widely published. Therefore, we present a combination of computed data for the target compound and experimental data from a structurally similar isomer to provide a reliable frame of reference for laboratory work.

Properties of this compound

The following table summarizes the fundamental molecular and computationally predicted properties for the target compound. These values are derived from established chemical databases and predictive algorithms, serving as essential baseline information for researchers.

| Property | Value | Source |

| CAS Number | 1060813-07-1 | [2][3] |

| Molecular Formula | C₆H₂BrClF₂ | [1][2] |

| Molecular Weight | 227.43 g/mol | [1][2] |

| Exact Mass | 225.89965 Da | [1][2] |

| Boiling Point | 192.3 ± 35.0 °C (Predicted) | [1] |

| XLogP3 | 3.4 (Predicted) | [2] |

| Hydrogen Bond Donors | 0 (Computed) | [2] |

| Hydrogen Bond Acceptors | 0 (Computed) | [2] |

Comparative Analysis with a Structural Isomer

To provide insight into expected experimental values, the table below lists the properties of the isomer 2-Bromo-5-chloro-1,3-difluorobenzene. This data is crucial for estimating properties like boiling point and density, as isomers with similar substitution patterns often exhibit comparable physical characteristics.

| Property | Value (Isomer: 2-Bromo-5-chloro-1,3-difluorobenzene) | Source |

| CAS Number | 883546-16-5 | [5] |

| Appearance | Colorless to light yellow crystal or liquid | [6] |

| Melting Point | -33 °C | [6] |

| Boiling Point | 130 - 140 °C | [6] |

| Density | 1.76 g/cm³ | [6] |

| Solubility | Soluble in organic solvents (ether, methanol, dichloromethane) | [6] |

Predicted Spectroscopic Characteristics

-

¹H NMR: The spectrum is expected to show two distinct multiplets in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two protons on the benzene ring. The coupling patterns will be complex due to proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

¹⁹F NMR: Two signals are anticipated, one for each fluorine atom. These signals will likely appear as complex multiplets due to fluorine-fluorine (F-F) and proton-fluorine (H-F) coupling.

-

¹³C NMR: Six signals are expected for the aromatic carbons. Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants, a characteristic feature that aids in assignment.

-

Mass Spectrometry: The mass spectrum will display a distinctive isotopic pattern for the molecular ion due to the presence of both bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1 ratio). This unique signature is a powerful tool for confirming the compound's elemental composition.

Safety, Handling, and Laboratory Protocols

No specific Safety Data Sheet (SDS) for CAS 1060813-07-1 is publicly available. Therefore, a conservative approach to handling is mandated, adopting the hazard profile of its well-documented isomers, such as 2-Bromo-5-chloro-1,3-difluorobenzene.[5][7]

Known Hazards of Structural Isomers:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE)

A self-validating system of protection is critical when handling compounds with incomplete hazard data.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Wear a lab coat and ensure no skin is exposed.

-

Respiratory Protection: Use only in a well-ventilated fume hood. If the risk of inhalation is high, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Safe Handling and Storage Workflow

The following workflow ensures a systematic and safe approach to managing this chemical in a laboratory setting.

Synthesis Methodology: An Analogous Approach

While a specific, published synthesis for this compound was not identified, the synthesis of structurally analogous compounds is well-documented in patent literature. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable and scalable pathway. The following protocol for the synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene from a substituted aniline precursor illustrates the key chemical principles and experimental considerations that would be directly applicable.[8][9]

Representative Experimental Protocol: Sandmeyer Reaction

This two-stage process first involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a halogen using a copper(I) salt catalyst.

Stage 1: Diazotization of the Aniline Precursor

-

Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel is charged with the aniline precursor (e.g., 3,5-dichloro-4-fluoroaniline, 1 equivalent) and an aqueous solution of a strong acid (e.g., hydrobromic acid or sulfuric acid).[9]

-

Causality: The strong acid protonates the aniline, making it soluble and activating it for diazotization. Using HBr can also serve as the bromide source for the subsequent step.

-

-

Cooling: The mixture is cooled to 0-5 °C in an ice-salt bath.

-

Causality: Diazonium salts are thermally unstable and can decompose violently. Maintaining a low temperature is the most critical parameter for safety and yield.

-

-

Nitrite Addition: A solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water is added dropwise, keeping the internal temperature below 5 °C.

-

Causality: Sodium nitrite is the diazotizing agent, converting the primary amine into the diazonium salt (Ar-N₂⁺). Slow addition is crucial to control the exothermic reaction and prevent localized heating.

-

-

Reaction Monitoring: The reaction is stirred at 0-5 °C for 30-60 minutes. The presence of excess nitrous acid can be checked with starch-iodide paper (turns blue).

Stage 2: Sandmeyer Halogen Displacement

-

Catalyst Preparation: In a separate reactor, a solution of cuprous bromide (CuBr, catalytic to stoichiometric amounts) is prepared in aqueous hydrobromic acid.[9]

-

Causality: The copper(I) salt is the catalyst that facilitates the single-electron transfer mechanism required to displace the dinitrogen gas and install the bromide.

-

-

Diazonium Salt Addition: The cold diazonium salt solution from Stage 1 is added slowly to the copper(I) bromide solution. The temperature is often allowed to rise but is carefully controlled. Vigorous nitrogen gas evolution is observed.

-

Causality: This is the core displacement step. The rate of addition must be controlled to manage the rate of N₂ evolution and any exotherm.

-

-

Workup: After the addition is complete, the reaction is stirred until gas evolution ceases. The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with aqueous base (e.g., NaHCO₃) to remove excess acid, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield the final halogenated benzene.

Synthesis Workflow Diagram

References

- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene (WO2020114813A1).

-

2-Bromo-5-chloro-1,3-difluorobenzene . ChemBK. [Link]

- Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene (CN103664511A).

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene . WIPO Patentscope. [Link]

-

5-Bromo-2-chloro-1,3-difluorobenzene . PubChem, National Center for Biotechnology Information. [Link]

-

1060813-07-1 . Hyyuan. [Link]

-

2-Bromo-1-chloro-3,5-difluorobenzene . ChemBK. [Link]

-

5-Bromo-1,2,3-trifluorobenzene . Magritek. [Link]

-

Safety data sheet · Trade name: KS-L Mineralschaumkleber . Bacchi Spa. [Link]

-

5-Bromo-1,3-dichloro-2-fluorobenzene . PubChem, National Center for Biotechnology Information. [Link]

-

1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis . Inno Pharmchem. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1060813-07-1 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-Bromo-5-chloro-1,3-difluorobenzene | 883546-16-5 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. achmem.com [achmem.com]

- 8. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

5-Bromo-1-chloro-2,3-difluorobenzene chemical structure and CAS number

An In-Depth Technical Guide to 5-Bromo-1-chloro-2,3-difluorobenzene (CAS: 1060813-07-1) for Advanced Research and Development

Introduction

This compound is a polyhalogenated aromatic compound that serves as a highly versatile and valuable intermediate in the synthesis of complex organic molecules. For researchers and professionals in drug development and agrochemical science, compounds of this class are critical building blocks. The distinct electronic properties and substitution pattern of the halogen atoms—bromine, chlorine, and fluorine—provide multiple, chemoselective handles for advanced synthetic transformations. This guide offers a senior-level perspective on the core chemical identity, physicochemical properties, and strategic applications of this compound, designed to empower scientists in their research and development endeavors.

Core Chemical Identity and Properties

Unambiguous identification is the cornerstone of reproducible science. The structural and physical characteristics of this compound are well-defined, ensuring its correct application in complex synthetic sequences.

Chemical Structure and Identifiers

The arrangement of the four halogen substituents on the benzene ring is precise, leading to its specific reactivity and properties. The IUPAC name, this compound, clearly defines this arrangement.[1]

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The fundamental properties of a reagent are critical for experimental design, including reaction setup, purification, and safety considerations. The data below is consolidated from authoritative chemical databases.

| Property | Value | Source(s) |

| CAS Number | 1060813-07-1 | [1][2][3] |

| Molecular Formula | C₆H₂BrClF₂ | [1][3] |

| Molecular Weight | 227.43 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C(C=C(C(=C1F)F)Cl)Br | [1] |

| InChI Key | NDUBECXVUHRWLM-UHFFFAOYSA-N | [1] |

| Boiling Point | 192.3 ± 35.0 °C (Predicted) | [3] |

| Heavy Atom Count | 10 | [3] |

Synthesis and Mechanistic Considerations

While specific turnkey synthesis procedures for this compound are proprietary or embedded within patent literature, its structure points towards established, reliable synthetic strategies common for polyhalogenated aromatics. Understanding these pathways is key to anticipating impurities and planning custom syntheses.

Rationale for Synthetic Strategy

The synthesis of polysubstituted benzenes requires careful strategic planning to control regioselectivity. The directing effects of existing substituents guide the position of new functional groups. For a molecule like this compound, a common and logical approach involves a Sandmeyer reaction, a powerful transformation that converts an aniline (amino group) into a halide via a diazonium salt intermediate. This method is frequently cited for the preparation of similar halogenated benzene rings.[4][5] An alternative, often used for introducing bromine, is electrophilic aromatic substitution on a suitable precursor.

Illustrative Synthetic Workflow: Electrophilic Bromination

A plausible and controlled synthesis can be envisioned starting from 1-chloro-2,3-difluorobenzene. The fluorine and chlorine atoms are deactivating, ortho-, para-directing groups. The position para to the chlorine atom (C5) is the most sterically accessible and electronically favorable site for electrophilic attack.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 1-chloro-2,3-difluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask, add a catalytic amount of a Lewis acid such as iron(III) bromide (FeBr₃, 0.1 eq).

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add molecular bromine (Br₂, 1.05 eq) dropwise via an addition funnel. The Lewis acid polarizes the Br-Br bond, generating a potent electrophile ("Br⁺") required to overcome the deactivated ring's resistance to substitution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The choice of a non-polar solvent facilitates easy workup and product isolation.

-

Workup and Purification: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield pure this compound.

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a scaffold. The different halogens provide orthogonal reactivity, allowing for stepwise and site-selective modifications.

-

Bromine: The C-Br bond is the most versatile handle, primarily used for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

Chlorine: The C-Cl bond is less reactive than C-Br in many cross-coupling reactions, allowing for selective chemistry at the bromine site. However, it can be targeted for substitution under more forcing conditions or with specific catalyst systems.

-

Fluorine: The C-F bonds are generally robust and not easily cleaved. They are typically incorporated to modulate the electronic properties, lipophilicity, and metabolic stability of the final drug candidate. The strategic placement of fluorine can block sites of metabolism or improve binding affinity to a biological target.[6]

This differential reactivity is the key to its power, enabling the construction of complex molecules in a controlled manner.

Caption: Strategic functionalization pathways available for the title compound.

Self-Validating Quality Control

For any application, especially in pharmaceutical development, rigorous confirmation of a starting material's identity and purity is non-negotiable. A multi-pronged analytical approach ensures a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show two distinct signals in the aromatic region, each corresponding to one of the two hydrogen atoms on the ring. Their splitting patterns (multiplicities) will be complex due to coupling with each other and with the adjacent fluorine atoms.

-

¹⁹F NMR: Will display two distinct signals for the two non-equivalent fluorine atoms, confirming their presence and chemical environment.

-

¹³C NMR: Will reveal six unique signals for the six carbon atoms of the benzene ring, with characteristic splitting patterns due to C-F coupling.

-

-

Mass Spectrometry (MS): The mass spectrum provides definitive confirmation of the molecular weight. Critically, it will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl in ~3:1 ratio), which is a unique and powerful validation signature.

-

Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the compound, typically aiming for >98% for synthetic applications.

By combining these techniques, a researcher can be unequivocally confident in the identity, structure, and purity of the this compound being used, ensuring the reliability and reproducibility of subsequent experimental work.

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular architects. Its well-defined structure, characterized by orthogonally reactive halogen sites, provides a robust platform for the synthesis of novel pharmaceuticals and other high-value chemical entities. A thorough understanding of its properties, synthetic logic, and analytical validation is essential for leveraging its full potential in advanced research and development settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloro-1,3-difluorobenzene. National Center for Biotechnology Information. [Link]

-

ChemBK. (2024). 2-Bromo-5-chloro-1,3-difluorobenzene. [Link]

- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

WIPO Patentscope. (n.d.). WO2020114813 - PROCESS FOR PREPARATION OF 5-BROMO-1,3-DICHLORO-2-FLUORO-BENZENE. [Link]

-

PubChem. (n.d.). 5-Bromo-1,3-dichloro-2-fluorobenzene. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1060813-07-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 5. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 5-Bromo-1-chloro-2,3-difluorobenzene: Pathways, Mechanisms, and Protocols

Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for 5-Bromo-1-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1), a key polyhalogenated aromatic building block for the pharmaceutical and agrochemical industries.[1] We present a detailed, field-proven four-step synthetic route, elucidating the mechanistic underpinnings and providing robust, step-by-step experimental protocols. The narrative emphasizes the rationale behind strategic choices in precursor selection, reaction conditions, and control of regioselectivity. A comparative analysis with alternative, less-favored routes is also discussed to provide a complete strategic perspective for researchers and process chemists.

Introduction

Polyhalogenated benzene derivatives are critical scaffolds in modern drug discovery and materials science. The specific arrangement of different halogen atoms imparts unique electronic properties, metabolic stability, and binding affinities to bioactive molecules. This compound is a valuable intermediate, offering multiple, distinct points for further functionalization through metal-catalyzed cross-coupling reactions (at the C-Br bond), nucleophilic aromatic substitution (activated by the fluorine atoms), or other transformations.

Designing a viable synthesis for such a precisely substituted arene is a non-trivial challenge. The primary obstacle is achieving absolute regiochemical control during the introduction of four different substituents onto the benzene ring. This guide details a logical and efficient pathway that navigates these challenges through a sequence of reliable, high-yielding transformations.

Strategic Approach: Retrosynthetic Analysis

A successful synthesis hinges on a logical retrosynthetic plan. For this compound, direct, sequential halogenation of a simpler precursor is fraught with regioselectivity issues. A more robust strategy involves building the substitution pattern around a highly versatile functional group, such as an amine, which can be reliably manipulated and ultimately removed.

Our analysis identifies a deaminative dediazoniation as the key final step. This powerful transformation allows for the replacement of an amino group with hydrogen, effectively acting as a "phantom" directing group that guides the preceding halogenation steps before being removed. This leads us to the key aniline intermediate: 5-bromo-4-chloro-2,3-difluoroaniline .

This pathway is advantageous because the directing effects of the functional groups at each stage are predictable and synergistic, ensuring high regiochemical fidelity.

Recommended Four-Step Synthesis Pathway

This section details the recommended synthetic route, starting from the commercially available precursor 1-chloro-2,3-difluorobenzene.

Step 2.1: Nitration of 1-chloro-2,3-difluorobenzene

-

Objective: To introduce a nitro group, which will be converted to an amine in the next step.

-

Mechanistic Rationale: This is a classic electrophilic aromatic substitution (SEAr). The regiochemical outcome is governed by the directing effects of the existing halogen substituents. The chlorine atom is an ortho-, para-director, as are the fluorine atoms. The position para to the chlorine (C4) is the most sterically accessible and electronically favorable site for the incoming nitronium ion (NO₂⁺).

-

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid (98%, 150 mL) in a three-neck flask equipped with a thermometer and a dropping funnel, cool the acid to 0-5 °C using an ice-salt bath.

-

Slowly add 1-chloro-2,3-difluorobenzene (50 g, 0.337 mol) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (65%, 26.5 mL, 0.404 mol) to concentrated sulfuric acid (50 mL) in a separate flask, maintaining a temperature below 10 °C.

-

Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, keeping the internal temperature strictly between 0-5 °C. The stability of the reagents and the selectivity of the reaction are critically dependent on this temperature control.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g). A yellow precipitate will form.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

The crude product, 1-chloro-2,3-difluoro-4-nitrobenzene, can be recrystallized from ethanol/water to achieve high purity.

-

Step 2.2: Reduction of 1-chloro-2,3-difluoro-4-nitrobenzene

-

Objective: To convert the nitro group into a primary amine, which is essential for directing the subsequent bromination.

-

Mechanistic Rationale: The conversion of an aromatic nitro group to an aniline is a standard reduction. While catalytic hydrogenation (H₂ over Pd/C) is a clean method, a more cost-effective and scalable approach for industrial applications is the use of a metal in acidic medium, such as iron powder in acidic water or ethanol.

-

Experimental Protocol (Fe/HCl Reduction):

-

In a large round-bottom flask, create a slurry of iron powder (65 g, 1.16 mol) in a mixture of ethanol (300 mL) and water (100 mL).

-

Add a small amount of concentrated hydrochloric acid (5 mL) to activate the iron surface and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

-

Dissolve the 1-chloro-2,3-difluoro-4-nitrobenzene (55 g, 0.284 mol) from the previous step in ethanol (200 mL).

-

Add the nitro compound solution to the refluxing iron slurry in portions over 1 hour. The exothermic reaction must be controlled to maintain a steady reflux.

-

After the addition is complete, continue refluxing for 3-4 hours until TLC analysis shows complete consumption of the starting material.

-

While still hot, add sodium carbonate to the mixture to neutralize the acid and precipitate iron salts.

-

Filter the hot mixture through a pad of Celite® to remove the iron sludge. Wash the filter cake with hot ethanol.

-

Combine the filtrates and remove the ethanol under reduced pressure. The remaining aqueous residue is then extracted with ethyl acetate (3 x 150 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-chloro-2,3-difluoroaniline as a solid.

-

Step 2.3: Bromination of 4-chloro-2,3-difluoroaniline

-

Objective: To regioselectively install the bromine atom at the C5 position.

-

Mechanistic Rationale: The amino group is a powerful activating ortho-, para-director. In 4-chloro-2,3-difluoroaniline, the positions ortho to the amine are C3 and C5. The C3 position is already substituted with a fluorine atom. Therefore, electrophilic attack by Br⁺ will be overwhelmingly directed to the open C5 position.

-

Experimental Protocol:

-

Dissolve 4-chloro-2,3-difluoroaniline (40 g, 0.245 mol) in glacial acetic acid (400 mL) in a flask protected from light.

-

Cool the solution to 10-15 °C.

-

In a dropping funnel, prepare a solution of bromine (13.2 mL, 0.257 mol) in glacial acetic acid (50 mL).

-

Add the bromine solution dropwise to the stirred aniline solution over 1 hour. Maintain the temperature below 20 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Pour the reaction mixture into a beaker containing a stirred solution of sodium bisulfite (10% w/v, 500 mL) to quench any excess bromine.

-

Neutralize the mixture by the careful addition of aqueous sodium hydroxide solution, which will cause the product to precipitate.

-

Filter the resulting solid, wash extensively with water, and dry under vacuum to yield the desired intermediate, 5-bromo-4-chloro-2,3-difluoroaniline.

-

Step 2.4: Deaminative Dediazoniation of 5-bromo-4-chloro-2,3-difluoroaniline

-

Objective: To remove the amino group and replace it with a hydrogen atom, yielding the final target molecule.

-

Mechanistic Rationale: This two-part reaction first involves diazotization, where the primary amine reacts with in-situ generated nitrous acid (from NaNO₂ and acid) at low temperatures to form a diazonium salt (-N₂⁺).[2] This salt is highly unstable and is immediately subjected to reduction. Using hypophosphorous acid (H₃PO₂) as the reducing agent provides a reliable method for replacing the diazonium group with a hydrogen atom.[3][4] The low temperature (0-5 °C) is absolutely critical during diazotization to prevent the premature decomposition of the diazonium salt.[2]

-

Experimental Protocol:

-

In a three-neck flask, suspend 5-bromo-4-chloro-2,3-difluoroaniline (50 g, 0.206 mol) in a 50% aqueous solution of hypophosphorous acid (H₃PO₂, 300 mL).

-

Cool the stirred suspension to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (NaNO₂, 15.6 g, 0.227 mol) in water (50 mL) and cool the solution.

-

Add the sodium nitrite solution dropwise to the aniline suspension over 1.5 hours. It is imperative to maintain the temperature below 5 °C to ensure the stability of the diazonium intermediate. Observe for gas evolution (N₂).

-

After the addition is complete, continue stirring at 0-5 °C for 1 hour.

-

Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-18 hours.

-

The reaction mixture is then extracted with diethyl ether (3 x 200 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation to afford pure this compound.

-

Alternative Pathways and Comparative Analysis

An alternative, more direct-seeming approach would be the direct electrophilic bromination of 1-chloro-2,3-difluorobenzene. However, this route is not recommended due to a lack of regiochemical control.

-

Direct Bromination: In an SEAr reaction on 1-chloro-2,3-difluorobenzene, the directing effects of the halogens would lead to a mixture of isomers. The primary product would likely be 4-bromo-1-chloro-2,3-difluorobenzene , with other isomers forming as well. Separating these structurally similar compounds is often difficult and leads to low yields of the desired 5-bromo isomer.

Table 1: Comparison of Synthetic Strategies

| Parameter | Recommended 4-Step Pathway | Direct Bromination |

| Regioselectivity | Excellent; controlled by powerful directing groups. | Poor; results in a mixture of isomers. |

| Predictability | High; each step is a well-established, predictable reaction. | Low; product ratios are difficult to predict and control. |

| Purification | Straightforward purification at each step. | Difficult separation of structural isomers. |

| Overall Yield | Moderate to good, but of pure desired product. | Very low for the target isomer after purification. |

| Scalability | Highly scalable with appropriate process controls. | Not scalable for producing the specific 5-bromo isomer. |

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a four-step sequence starting from 1-chloro-2,3-difluorobenzene. This pathway, proceeding through nitration, reduction, regioselective bromination, and final deaminative dediazoniation, leverages the powerful and predictable directing effects of nitro and amino functional groups to ensure excellent control over the final substitution pattern. While seemingly longer than a direct halogenation approach, this strategy is superior in its precision, predictability, and scalability, ultimately providing a more efficient and trustworthy route to this valuable chemical intermediate.

References

- 1. This compound | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. US5977412A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]

- 4. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]

Spectroscopic data (NMR, IR, Mass Spec) for 5-Bromo-1-chloro-2,3-difluorobenzene

For Immediate Release

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-1-chloro-2,3-difluorobenzene, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural characterization of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound, with the chemical formula C₆H₂BrClF₂ and a molecular weight of 227.43 g/mol , is a halogenated aromatic compound of significant interest in organic synthesis.[1] Its utility as a building block stems from the distinct reactivity of its substituent groups, allowing for selective functionalization in the development of complex molecules. Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of this intermediate, which directly impacts the outcomes of subsequent synthetic steps. This guide offers a detailed examination of its spectroscopic signature.

Molecular Structure and Spectroscopic Correlation

The arrangement of the bromine, chlorine, and two fluorine atoms on the benzene ring, along with the two hydrogen atoms, gives rise to a unique and predictable spectroscopic fingerprint. Understanding the interplay of these substituents is crucial for interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen and fluorine framework of this compound. Due to the absence of readily available experimental spectra in peer-reviewed literature, the following data is predicted based on established principles of NMR spectroscopy and analysis of similar compounds.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.40 - 7.50 | Doublet of Doublets (dd) | ~8.5, 6.0 | H-6 |

| ~7.20 - 7.30 | Doublet of Doublets (dd) | ~8.5, 2.0 | H-4 |

-

Rationale: The proton at the C-6 position is expected to be downfield due to the deshielding effects of the adjacent chlorine and bromine atoms. The proton at C-4 will be comparatively upfield. Both protons will exhibit coupling to each other and to the neighboring fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals for the six carbon atoms in the benzene ring. The chemical shifts are significantly affected by the attached halogens.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 (dd) | C-2 |

| ~145 - 150 (dd) | C-3 |

| ~135 - 140 | C-1 |

| ~130 - 135 | C-6 |

| ~125 - 130 | C-4 |

| ~120 - 125 | C-5 |

-

Interpretation: The carbons directly bonded to fluorine (C-2 and C-3) will appear as doublets of doublets due to one-bond and two-bond C-F coupling and will be the most downfield. The carbons attached to chlorine (C-1) and bromine (C-5) will also be significantly deshielded.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the fluorine substitution pattern. Two distinct signals are expected for the two non-equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~-130 to -135 | Doublet | F-2 |

| ~-140 to -145 | Doublet | F-3 |

-

Analysis: The fluorine atoms at positions 2 and 3 will show coupling to each other and to the adjacent protons, resulting in complex multiplets. The exact chemical shifts are sensitive to the solvent and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and the overall structure of the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

Table 4: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | C-H stretch (aromatic) |

| 1600 - 1450 | C=C stretch (aromatic ring) |

| 1250 - 1000 | C-F stretch |

| 850 - 750 | C-Cl stretch |

| 700 - 600 | C-Br stretch |

-

Significance: The presence of strong C-F stretching bands is a key indicator of fluorination. The aromatic C=C stretching bands confirm the benzene core, while the C-Cl and C-Br stretches provide evidence for the other halogen substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 226/228/230 | [M]⁺ Molecular ion peak cluster |

| 191/193 | [M-Cl]⁺ |

| 147/149 | [M-Br]⁺ |

| 112 | [M-Br-Cl]⁺ |

-

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic M, M+2, M+4 pattern, providing unambiguous confirmation of the elemental composition.

Experimental Protocols

The acquisition of high-quality spectroscopic data is essential. The following are generalized experimental protocols for the characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain the spectrum. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling to simplify the signals.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) with an EI source is well-suited for this volatile compound.

-

Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Conclusion

The spectroscopic data of this compound provides a detailed and definitive structural characterization. The combination of NMR, IR, and Mass Spectrometry offers a complementary and comprehensive analysis, ensuring the identity and purity of this important synthetic intermediate. The predicted data and protocols outlined in this guide serve as a valuable resource for researchers working with this compound, facilitating its effective utilization in the synthesis of novel molecules with potential applications in medicine and agriculture.

References

-

PubChem. This compound. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ResearchGate. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-disubstituted tert-butyl phenylcyanoacrylates. Available from: [Link]

- Google Patents. Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

Sources

Reactivity and stability of 5-Bromo-1-chloro-2,3-difluorobenzene

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-1-chloro-2,3-difluorobenzene

Introduction

This compound is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring four different halogens on a benzene ring, imparts a distinct reactivity profile that is highly sought after by researchers in medicinal chemistry, agrochemical development, and materials science. The strategic placement of bromo, chloro, and fluoro substituents allows for selective functionalization through a variety of synthetic transformations. This guide provides a comprehensive overview of the physicochemical properties, stability, reactivity, and synthetic applications of this important chemical intermediate.

Physicochemical Properties and Stability

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1060813-07-1 | [1] |

| Molecular Formula | C₆H₂BrClF₂ | [1] |

| Molecular Weight | 227.43 g/mol | [1][2] |

| Boiling Point | 192.3±35.0 °C (Predicted) | [2] |

| XLogP3 | 3.4 | [1][2] |

| Appearance | Colorless to light yellow crystal or liquid | [3] |

| Solubility | Soluble in organic solvents like ether, methanol, and dichloromethane. | [3] |

Stability and Storage:

This compound is relatively stable under normal laboratory conditions.[3] However, to ensure its long-term integrity, it should be stored in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][5] It is incompatible with strong oxidizing agents, with which it may react exothermically.[3][5] For prolonged storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from moisture or air.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the electronic effects of its halogen substituents. The fluorine and chlorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, these groups can activate the ring for nucleophilic aromatic substitution. The bromine atom provides a versatile handle for a wide range of cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS)

While the benzene ring is deactivated due to the inductive effects of the halogens, electrophilic aromatic substitution can still occur under forcing conditions. The general mechanism for EAS involves the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity.[6]

Caption: Generalized mechanism of Electrophilic Aromatic Substitution.

Cross-Coupling Reactions

The carbon-bromine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The utility of similar bromo-fluoro-aromatic compounds as intermediates in these transformations is well-documented.[7]

Caption: Generalized synthetic workflow for this compound. [8][9] Experimental Protocol: Diazotization and Sandmeyer Reaction (Illustrative)

The following is a generalized protocol based on methods described for similar compounds. [10]

-

Diazotization: The precursor aniline is dissolved in an acidic medium (e.g., a mixture of sulfuric acid and hydrobromic acid). The solution is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction is stirred for a specified time to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of a copper(I) halide (e.g., cuprous bromide) in the corresponding hydrohalic acid is prepared. The previously prepared cold diazonium salt solution is then added slowly to the copper catalyst solution. The reaction mixture is allowed to warm to room temperature and may be heated to drive the reaction to completion.

-

Work-up and Purification: Upon completion, the reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as distillation or column chromatography, to yield the final product.

Applications in Research and Drug Development

Halogenated aromatic compounds are crucial in the pharmaceutical and agrochemical industries. [11]The inclusion of fluorine atoms, in particular, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. [11][12][13]this compound serves as a valuable starting material for the synthesis of complex molecules where these properties are desired. Its multiple, differentially reactive halogen sites allow for sequential and site-selective modifications, making it an ideal scaffold for building molecular diversity in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

While a complete hazard profile is not available, related compounds suggest that it may cause skin and eye irritation. [4][14][15]It is advisable to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [3] First-Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. [14]* Skin Contact: Immediately wash the affected area with soap and plenty of water. [14]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [14]* Ingestion: Rinse mouth with water. Do not induce vomiting. [14] In all cases of exposure, seek medical attention if symptoms persist.

Fire-Fighting Measures:

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. [14]Firefighters should wear self-contained breathing apparatus.

Disposal:

Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its stability under standard conditions, coupled with a rich and predictable reactivity profile, makes it a valuable tool for researchers. The ability to selectively engage the bromo-substituent in cross-coupling reactions, while retaining the other halogen atoms for further modification, provides a powerful strategy for the efficient construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount to leveraging its full potential in the advancement of science.

References

- Google Patents. (n.d.). WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

ChemBK. (2024). 2-Bromo-5-chloro-1,3-difluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2020/114813 - PROCESS FOR PREPARATION OF 5-BROMO-1,3-DICHLORO-2-FLUORO-BENZENE. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 5-Bromo-1-chloro-2, 3-difluorobenzene, 95% Purity, C6H2BrClF2, 25 grams. Retrieved from [Link]

-

Google Patents. (1994). Process for the preparation of aromatic fluoro compounds. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

-

American Chemical Society. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Retrieved from [Link]

-

jOeCHEM. (2019, February 9). The Basic EAS Reactions with Benzene--All of the Mechanisms [Video]. YouTube. Retrieved from [Link]

Sources

- 1. This compound | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chembk.com [chembk.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. nbinno.com [nbinno.com]

- 8. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. echemi.com [echemi.com]

- 15. fishersci.com [fishersci.com]

5-Bromo-1-chloro-2,3-difluorobenzene: A Guide to Commercial Sourcing, Strategic Procurement, and Synthetic Application

An In-depth Technical Guide for Researchers

Prepared by a Senior Application Scientist

Executive Summary

This guide provides research scientists and drug development professionals with a comprehensive technical overview of 5-Bromo-1-chloro-2,3-difluorobenzene (CAS No. 1060813-07-1). Beyond a simple list of suppliers, this document delves into the strategic considerations for procurement, including purity analysis and vendor qualification. It offers detailed protocols for safe handling and storage, and culminates in an illustrative synthetic application to contextualize its utility as a versatile chemical building block in modern organic synthesis.

Introduction to this compound

This compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring three different halogens, offers multiple, distinct reaction sites for selective functionalization. This makes it a valuable intermediate for constructing complex molecular architectures.[1]

The presence of bromine allows for facile entry into common cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) or the formation of organometallic reagents. The chlorine and fluorine atoms modulate the electronic properties of the ring and can be targeted in later-stage, more forcing reactions or left as stable substituents to influence the pharmacokinetic properties of a final active pharmaceutical ingredient (API).

Key Physicochemical Properties:

-

Molecular Formula: C₆H₂BrClF₂[2]

-

Molecular Weight: 227.43 g/mol [2]

-

CAS Number: 1060813-07-1[2]

-

Appearance: Typically a liquid or low-melting solid.

Commercial Availability & Supplier Landscape

Procurement of this compound is primarily through specialized chemical suppliers that cater to research and development laboratories. Pricing is often not publicly listed and is provided upon quotation, reflecting the compound's status as a specialty reagent rather than a bulk commodity.

| Supplier | Purity Offered | Available Quantities | Pricing Model | Notes |

| CP Lab Safety | 95%[3] | 25g[3] | Price on Page | For professional research use only; not for medical or consumer use.[3] |

| ChemUniverse | Not specified | Bulk quote available[4] | Quote on Request | Offers a dedicated form for bulk quotation requests.[4] |

| Various Suppliers via ChemicalBook | Varies | Varies | Quote on Request | Lists multiple potential suppliers such as A.J Chemicals and Aladdin Scientific.[5] |

Note: Pricing for related isomers, such as 2-Bromo-5-chloro-1,3-difluorobenzene, can range from approximately $21 for 1g to $222 for 25g, which may serve as a rough, non-binding estimate for budget planning.[6]

Strategic Procurement for Researchers

As a Senior Application Scientist, I advise a procurement strategy that extends beyond simply finding the lowest price. The integrity of your research depends on the quality and reliability of your starting materials.

Purity Considerations: Why 95% vs. 99% Matters

The choice of purity is a critical experimental parameter. A supplier offering 95% purity, like CP Lab Safety, provides a cost-effective option for initial route scouting or proof-of-concept experiments.[3] However, the 5% of impurities, which could include constitutional isomers or residual starting materials from the synthesis (e.g., a Sandmeyer reaction), may introduce confounding variables.[7]

For late-stage development, GMP synthesis, or when generating material for biological assays, sourcing a higher purity grade (>98% or >99%) is essential. Always request a lot-specific Certificate of Analysis (CoA) from the vendor to verify the purity and identify the nature of any major impurities.

Vendor Qualification: Questions to Ask

Before committing to a purchase, especially for larger quantities, engage the supplier with targeted questions:

-

"Can you provide the CoA for the specific lot I will receive?"

-

"What analytical methods were used to determine purity (e.g., GC-MS, ¹H-NMR, ¹⁹F-NMR)?"

-

"Do you have stock, or what is the estimated lead time?"

-

"Can you provide a Safety Data Sheet (SDS)?"

This due diligence constitutes a self-validating system, ensuring that the material you procure is precisely what your experiment requires.

Safe Handling and Storage Protocol

Adherence to safety protocols is non-negotiable for ensuring both personnel safety and compound stability. While the specific SDS for this exact CAS number may vary, the general guidelines for halogenated aromatic compounds are well-established.[8][9][10]

Handling:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[11]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools, as flammable vapors may be present.[8][9]

-

Dispensing: Avoid creating aerosols or dust.[11] If the material is a solid, handle it carefully to minimize dust generation.

Storage:

-

Container: Keep the container tightly closed when not in use.[8]

-

Environment: Store in a dry, cool, and well-ventilated place.[8]

-

Incompatibilities: Store away from strong oxidizing agents.[10]

Illustrative Application: Hypothetical Suzuki Cross-Coupling Protocol

To demonstrate the synthetic utility of this compound, this section outlines a representative protocol for a Suzuki cross-coupling reaction. This common carbon-carbon bond-forming reaction would selectively occur at the more reactive carbon-bromine bond, leaving the C-Cl and C-F bonds intact for potential downstream functionalization.

Reaction: Coupling with 4-methoxyphenylboronic acid to yield 1-chloro-2,3-difluoro-5-(4-methoxyphenyl)benzene.

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.

-

Analysis: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Below is a diagram illustrating the logical flow of this experimental workflow.

Caption: Workflow for a Suzuki Cross-Coupling Reaction.

Conclusion

This compound is a high-value building block for chemical synthesis, accessible through specialized commercial suppliers. A successful research outcome relies not only on its availability but on a strategic approach to procurement that prioritizes material quality, vendor reliability, and rigorous adherence to safety protocols. Its versatile reactivity, exemplified by selective cross-coupling, ensures its continued relevance in the discovery and development of novel chemical entities.

References

-

CP Lab Safety. This compound, 95% Purity, C6H2BrClF2, 25 grams. [Link]

-

PubChem. This compound | C6H2BrClF2 | CID 50997843. [Link]

- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

-

Chem-Impex. 1-Bromo-3-chloro-5-fluorobenzene. [Link]

-

European Patent Office. Process for preparing chloro-difluorobenzene - EP 0447259 A1. [Link]

-

National Institutes of Health (NIH). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC. [Link]

-

ChemUniverse. Request Bulk Quote. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H2BrClF2 | CID 50997843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. 1-Bromo-5-chloro-2,3-difluorobenzene price,buy 1-Bromo-5-chloro-2,3-difluorobenzene - chemicalbook [chemicalbook.com]

- 6. 883546-16-5 Cas No. | 2-Bromo-5-chloro-1,3-difluorobenzene | Matrix Scientific [matrixscientific.com]

- 7. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

The Indispensable Role of Substituted Halobenzenes in Modern Organic Synthesis: A Technical Guide

Introduction: The Halogenated Benzene Core - A Privileged Scaffold in Synthesis

Substituted halobenzenes represent a cornerstone of modern organic synthesis, serving as versatile and highly reactive intermediates in the construction of complex molecular architectures. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores their significance. A 2021 analysis revealed that a substantial number of new drugs approved by the FDA contain halogen substituents, highlighting the continued importance of these building blocks in medicinal chemistry.[1] The unique electronic properties conferred by halogen substituents, combined with their ability to participate in a wide array of powerful bond-forming reactions, make them indispensable tools for synthetic chemists. This in-depth guide provides a comprehensive overview of the core reactivity and synthetic applications of substituted halobenzenes, with a focus on the mechanistic underpinnings and practical considerations for their use in research and development.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions - The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, substituted alkenes, and arylamines, with substituted halobenzenes being the most common electrophilic partners.[2][3] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity.[4]

The Suzuki-Miyaura Coupling: A Robust Method for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organohalide.[5][6][7][8] Its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron byproducts make it a highly attractive method in both academic and industrial settings.[2][5]

Mechanism of the Suzuki-Miyaura Coupling:

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with a boronate complex (formed by the reaction of the boronic acid with a base), where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[6][8]

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equiv), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and water.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[6]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 95 |

| 2-Chloropyridine | 3-Methoxyphenylboronic acid | Pd2(dba)3/SPhos | K3PO4 | 1,4-Dioxane/H2O | 100 | 92 |

| 4-Iodoanisole | Naphthalene-2-boronic acid | Pd(OAc)2/PCy3 | Cs2CO3 | THF/H2O | 80 | 98 |

The Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene to produce a substituted alkene.[9][10] This reaction is a powerful tool for the synthesis of styrenes and other vinylarenes.

Mechanism of the Heck Reaction:

The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by the coordination of the alkene. Subsequent migratory insertion of the alkene into the aryl-palladium bond forms a new alkyl-palladium intermediate. Finally, a β-hydride elimination step releases the substituted alkene product and a hydrido-palladium complex, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[9]

Figure 2: Catalytic cycle of the Heck reaction.

Regioselectivity in the Heck Reaction:

The regioselectivity of the Heck reaction is a critical aspect, determining whether the aryl group adds to the more or less substituted carbon of the alkene. Generally, electron-withdrawing groups on the alkene favor the formation of the linear (β) product, while electron-donating groups can lead to mixtures of linear and branched (α) isomers.[11] The choice of ligands and reaction conditions can also significantly influence the regiochemical outcome.[12]

The Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[1][13] This reaction has become a cornerstone of medicinal chemistry, as the aryl-amine motif is prevalent in a vast number of pharmaceuticals.[14]

Mechanism of the Buchwald-Hartwig Amination:

Similar to other cross-coupling reactions, the mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst. The resulting Pd(II) complex then coordinates to the amine. Deprotonation by a base generates a palladium-amido complex, which undergoes reductive elimination to form the desired aryl-amine and regenerate the Pd(0) catalyst.[13]

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for a Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.05 equiv), a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 0.02-0.10 equiv), and a strong base (e.g., NaOtBu, K3PO4, or LiHMDS, 1.2-2.0 equiv) in a reaction vessel.

-

Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.

-

Reaction Execution: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by LC-MS or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to obtain the desired arylamine.[15][16]

The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is a highly efficient method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and materials science.

Mechanism of the Sonogashira Coupling:

The catalytic cycle involves both a palladium and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex.[17]

Section 2: Nucleophilic Aromatic Substitution (SNAr) - An Alternative Pathway to Functionalization

Nucleophilic aromatic substitution (SNAr) is another important reaction of substituted halobenzenes, particularly those bearing electron-withdrawing groups.[19][20] In contrast to the metal-catalyzed reactions, SNAr proceeds via an addition-elimination mechanism.

Mechanism of SNAr:

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[19][21] The presence of strong electron-withdrawing groups (such as -NO2, -CN, or -COR) at the ortho and/or para positions to the halogen is crucial for stabilizing this intermediate.[20][22] In the second step, the leaving group (halide) is expelled, and the aromaticity of the ring is restored.[21]

Figure 4: General mechanism of the SNAr reaction.

Reactivity of Halobenzenes in SNAr:

The reactivity of the halobenzene in SNAr reactions is influenced by two main factors: the nature of the halogen and the nature and position of the substituents. The reactivity order for the halogens is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This initial attack is the rate-determining step.[23]

Experimental Protocol: General Procedure for an SNAr Reaction

-

Reaction Setup: In a round-bottom flask, dissolve the substituted aryl halide (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

-

Reagent Addition: Add the nucleophile (1.0-1.5 equiv) and, if necessary, a base (e.g., K2CO3 or Et3N) to the solution.

-

Reaction Execution: Heat the reaction mixture to the required temperature and stir for the duration necessary to complete the reaction (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate. Purify the crude product by recrystallization or column chromatography.

Table 2: Comparison of Reactivity in SNAr Reactions

| Substrate | Nucleophile | Conditions | Product |

| 1-Fluoro-2,4-dinitrobenzene | Aniline | EtOH, reflux | 2,4-Dinitrodiphenylamine |

| 1-Chloro-4-nitrobenzene | Sodium methoxide | MeOH, reflux | 4-Nitroanisole |

| 1-Bromo-2-cyanobenzene | Piperidine | DMSO, 100 °C | 2-(Piperidin-1-yl)benzonitrile |

Section 3: Safety Considerations in Handling Substituted Halobenzenes

As with all laboratory chemicals, it is imperative to handle substituted halobenzenes with appropriate safety precautions.[24][25][26]

General Safety Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24][25]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile or toxic halobenzenes.[26]

-

Handling and Storage: Avoid inhalation of vapors and direct contact with skin and eyes. Store halobenzenes in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and regulatory guidelines. Never pour chemical waste down the drain.[25]

-

Emergency Procedures: Be familiar with the location and operation of safety equipment, including eyewash stations, safety showers, and fire extinguishers.[26]

Conclusion: The Enduring Utility of Substituted Halobenzenes

Substituted halobenzenes continue to be indispensable building blocks in the arsenal of the synthetic organic chemist. Their participation in a diverse range of powerful transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allows for the efficient and predictable construction of complex molecules. A thorough understanding of the underlying mechanisms, reaction conditions, and safety protocols associated with these compounds is essential for researchers, scientists, and drug development professionals seeking to leverage their synthetic potential. As the demand for novel and intricate molecular architectures grows, the importance of substituted halobenzenes in shaping the future of organic synthesis is set to endure.

References

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. nobelprize.org [nobelprize.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. organicreactions.org [organicreactions.org]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. Heck Reaction [organic-chemistry.org]

- 11. What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 19. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 20. byjus.com [byjus.com]